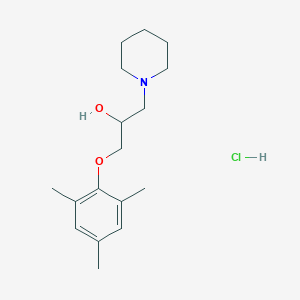

1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

CAS No.: 463929-24-0

Cat. No.: VC7643404

Molecular Formula: C17H28ClNO2

Molecular Weight: 313.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 463929-24-0 |

|---|---|

| Molecular Formula | C17H28ClNO2 |

| Molecular Weight | 313.87 |

| IUPAC Name | 1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C17H27NO2.ClH/c1-13-9-14(2)17(15(3)10-13)20-12-16(19)11-18-7-5-4-6-8-18;/h9-10,16,19H,4-8,11-12H2,1-3H3;1H |

| Standard InChI Key | LFKQTMMWAJOADU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)OCC(CN2CCCCC2)O)C.Cl |

Introduction

Structural Characterization and Nomenclature

Core Molecular Architecture

The compound’s IUPAC name, 1-(mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, systematically describes its structure:

-

Mesityloxy group: A 2,4,6-trimethylphenoxy substituent attached to the first carbon of the propan-2-ol backbone. This aromatic group contributes steric bulk and lipophilicity, potentially enhancing membrane permeability .

-

Piperidin-1-yl group: A six-membered saturated nitrogen heterocycle linked to the third carbon. The piperidine ring’s basic nitrogen atom facilitates salt formation with hydrochloric acid, improving aqueous solubility .

-

Propan-2-ol backbone: The central glycerol-like structure with hydroxyl (-OH) and ether (-O-) functional groups, enabling hydrogen bonding and molecular rigidity .

The hydrochloride salt form stabilizes the compound via ionic interactions between the protonated piperidine nitrogen and chloride counterion, as evidenced by its solid-state stability .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| CAS Registry Number | 463929-24-0 |

| Molecular Formula | |

| Molar Mass | 313.86 g/mol |

| Salt Form | Hydrochloride |

| Hybridization | sp³ (piperidine N), sp² (mesityloxy aryl) |

| Stereochemistry | No defined stereocenters reported |

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, inferences can be drawn from structurally related piperidine and mesityloxy-containing analogs:

-

¹H NMR: Expected signals include a singlet for the three methyl groups on the mesityloxy ring (δ 2.2–2.4 ppm), multiplet resonances for the piperidine protons (δ 1.4–2.8 ppm), and a broad peak for the hydroxyl proton (δ 1.5–2.0 ppm) in non-deuterated solvents .

-

IR Spectroscopy: Stretching vibrations for the hydroxyl group (3200–3600 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-O ether linkage (1100–1250 cm⁻¹) would dominate the spectrum .

Synthetic Pathways and Industrial Production

Retrosynthetic Analysis

The compound’s synthesis likely follows a modular approach:

-

Mesityloxy Installation: Nucleophilic substitution between mesitol (2,4,6-trimethylphenol) and epichlorohydrin under basic conditions to form 1-(mesityloxy)-2,3-epoxypropane.

-

Piperidine Coupling: Ring-opening of the epoxide with piperidine in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to yield 1-(mesityloxy)-3-piperidin-1-ylpropan-2-ol.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Epoxide Formation | Mesitol, Epichlorohydrin, NaOH, 80°C | 65–75% |

| 2 | Epoxide Ring-Opening | Piperidine, BF₃·Et₂O, THF, 50°C | 50–60% |

| 3 | Acid-Base Neutralization | HCl (g), Diethyl Ether, 0°C | 85–90% |

| *Theoretical yields based on analogous reactions. |

Industrial Scalability Challenges

-

Purification: The mesityloxy group’s hydrophobicity complicates crystallization, necessitating chromatographic techniques or recrystallization from polar aprotic solvents .

-

Byproduct Formation: Competing reactions during epoxide ring-opening may generate regioisomers (e.g., 2-piperidin-1-yl derivatives), requiring careful optimization of stoichiometry and temperature .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

As a hydrochloride salt, the compound exhibits moderate aqueous solubility (~10–20 mg/mL in water at 25°C) but remains highly lipophilic (calculated logP ≈ 3.5), favoring blood-brain barrier penetration .

Stability Under Physiological Conditions

-

pH-Dependent Degradation: The protonated piperidine nitrogen enhances stability in acidic environments (e.g., gastric fluid), but deprotonation at physiological pH may accelerate hydrolysis of the ether linkage .

-

Thermal Stability: Melting point data are unreported, but analogous hydrochloride salts typically decompose above 200°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume